molecular formula C8H14Cl2N4 B2967726 [(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride CAS No. 1365931-44-7

[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride

Cat. No.: B2967726
CAS No.: 1365931-44-7
M. Wt: 237.13
InChI Key: FSYXOUIVXZWSQS-KLXURFKVSA-N
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Description

Historical Context of Pyrrolidin-Pyrazine Compounds in Medicinal Chemistry Research

Pyrrolidine-pyrazine hybrids emerged as a focus of medicinal chemistry in the early 21st century, driven by the need for saturated heterocycles with enhanced three-dimensional (3D) pharmacophore coverage. Unlike planar aromatic systems, the pyrrolidine ring’s pseudorotation enables dynamic conformational flexibility, allowing precise spatial alignment with biological targets. The integration of pyrazine—a nitrogen-rich aromatic ring—introduced complementary hydrogen-bonding and π-stacking capabilities, critical for interacting with enzymes and receptors. Early work on pyrrolidine derivatives, such as proline analogs, demonstrated improved metabolic stability and bioavailability compared to their aromatic counterparts. By 2015, advances in stereoselective synthesis enabled the systematic exploration of (3S)-configured pyrrolidines, culminating in compounds like this compound, which combined stereochemical precision with multifunctional reactivity.

Academic Significance in Small Molecule Drug Discovery

This compound has become a cornerstone in academic drug discovery due to its dual functionality:

  • Stereochemical Precision : The (3S) configuration ensures enantioselective interactions with chiral binding pockets, as seen in CXCR4 chemokine receptor antagonists.
  • Diverse Reactivity : The pyrazin-2-amine moiety participates in multicomponent reactions, enabling rapid diversification into imidazolidines and fused heterocycles.

Recent studies highlight its utility in probing structure-activity relationships (SAR) for kinase inhibitors and G protein-coupled receptors (GPCRs). For example, analogs of this compound demonstrated sub-nanomolar binding affinity to CXCR4, a receptor implicated in cancer metastasis.

Table 1: Applications of Pyrrolidine-Pyrazine Hybrids in Drug Discovery

Target Class Biological Activity Key Structural Feature Source
CXCR4 Receptor Antimetastatic (IC₅₀ = 79 nM) (3S)-Pyrrolidine configuration
Glc-N-6P Synthase Antibacterial (Zone inhibition 15 mm) Spiro-pyrrolidine scaffold
α-Glycosidase Antidiabetic (Ki = 0.2 μM) Polyhydroxylated pyrrolidine

Current Landscape of Structure-Function Research

Contemporary research focuses on three axes:

  • Synthetic Methodologies : One-pot cycloadditions and metal-catalyzed couplings now enable efficient access to (3S)-configured pyrrolidines. For instance, 1,3-dipolar cycloadditions between azomethine ylides and pyrazine-derived dipolarophiles yield spiro-pyrrolidines with >95% enantiomeric excess.
  • Computational Modeling : Molecular docking studies reveal that the dihydrochloride salt form enhances solubility and ionic interactions with aspartate residues in enzymatic pockets.
  • Functional Group Engineering : Substituents at the pyrrolidine 3-position (e.g., methyl, fluorine) modulate bioavailability and target engagement. Fluorinated analogs mitigate hERG channel liabilities while retaining CXCR4 affinity.

Table 2: Structural Features and Functional Impacts

Structural Modification Functional Outcome Example Application Source
(3S)-Configuration Enantioselective receptor binding CXCR4 antagonism
Pyrazin-2-amine moiety Hydrogen-bond donor/acceptor Imidazolidine synthesis
Dihydrochloride salt Enhanced aqueous solubility In vivo antimetastatic assays

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYXOUIVXZWSQS-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction could produce pyrrolidin-3-yl alcohols.

Scientific Research Applications

[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include inhibition of kinase activity or modulation of neurotransmitter receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity CAS Number Reference
[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride C₈H₁₄Cl₂N₄ ~237.13 Pyrazine-2-amine, (3S)-pyrrolidine, HCl ≥95% Not explicitly listed Derived
(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 Pyrazine-2-amine, (R)-pyrrolidine, HCl 98% 1349807-55-1
N,N-Dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride C₁₁H₁₉Cl₂N₃O 280.20 Pyridine, (3S)-pyrrolidinyloxy, dimethylamine 95% EN300-127326
FPI-1465 (DBO β-lactamase inhibitor) Not provided Not provided (3S)-pyrrolidin-3-yl oxycarbamate, β-lactam N/A Not listed
N-((3-Chloropyrazin-2-yl)methyl)pyrrolidin-3-amine hydrochloride C₉H₁₄Cl₂N₄ 249.14 Chloropyrazine, methyl-pyrrolidine linker 98% 1420958-23-1
Key Observations:
  • Stereochemistry : The (3S) configuration in the target compound distinguishes it from the (R)-enantiomer in , which may lead to divergent biological activities.
  • Heterocyclic Core : Pyrazine (target) vs. pyridine () alters electronic properties. Pyrazine’s electron-deficient ring may enhance π-π stacking in enzyme binding.
  • Substituents : The dihydrochloride salt improves aqueous solubility compared to neutral analogs like N-(Pyridin-3-yl)pyrazin-2-amine ().

Biological Activity

[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H14_{14}Cl2_2N4_4
  • Molar Mass : 237.13 g/mol
  • CAS Number : 1365931-44-7

Synthesis

The synthesis of this compound typically involves the cyclization of pyrrolidine and pyrazine derivatives. Common solvents include dichloromethane and ethanol, with catalysts such as palladium on carbon or copper iodide used to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : It may function as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
  • Receptors : The compound could modulate neurotransmitter receptors, influencing neurological pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have suggested its efficacy against various pathogens, although specific data on its spectrum of activity remain limited .

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that this compound showed significant inhibition against respiratory syncytial virus (RSV), indicating its potential as an antiviral agent .
  • Kinase Inhibition : A study highlighted that the compound inhibited certain kinases at low micromolar concentrations, suggesting its role as a potential therapeutic agent in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeIC50_{50} (μM)Notes
[(3S)-Pyrrolidin-3-yl]pyrazin-2-amKinase Inhibitor0.5 - 5Effective against multiple kinases
Pyrazolo[3,4-d]pyrimidine derivativesKinase Inhibitor0.1 - 2Known for broader kinase inhibition
Pyrrolo[2,3-d]pyrimidine derivativesAnticancer Activity0.05 - 1Exhibits significant anticancer properties

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